This compound can be derived from cholesterol through enzymatic pathways involving various hydroxylation and oxidation reactions. It is particularly relevant in studies of metabolic disorders related to cholesterol and bile acid synthesis, such as cerebrotendinous xanthomatosis.
3beta,6beta-Dihydroxychol-4-en-24-oic acid belongs to a class of compounds known as sterols or sterol derivatives. These compounds are characterized by their steroid structure and play vital roles in cellular membranes and signaling pathways.
The synthesis of 3beta,6beta-Dihydroxychol-4-en-24-oic acid typically involves multi-step processes starting from cholesterol. Key methods include:
The synthesis often requires precise control over reaction conditions, including temperature, pH, and enzyme concentrations. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and analysis of the resulting products.
The molecular structure of 3beta,6beta-Dihydroxychol-4-en-24-oic acid is characterized by:
The molecular formula is , with a molecular weight of approximately 414.66 g/mol. The compound exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy that help confirm its structure.
3beta,6beta-Dihydroxychol-4-en-24-oic acid participates in various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for 3beta,6beta-Dihydroxychol-4-en-24-oic acid primarily involves its role as a precursor in bile acid synthesis. It is metabolized by specific enzymes that facilitate its conversion into bile acids, which are crucial for emulsifying dietary fats.
Studies indicate that intermediates like this compound influence various signaling pathways in liver cells, affecting lipid metabolism and homeostasis.
3beta,6beta-Dihydroxychol-4-en-24-oic acid is typically a white crystalline solid at room temperature. It is soluble in organic solvents like ethanol but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or high temperatures. Its reactivity is influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.
3beta,6beta-Dihydroxychol-4-en-24-oic acid is utilized in various scientific applications:
This compound serves as an important marker for understanding metabolic diseases linked to cholesterol dysregulation, making it a valuable target for research in biochemistry and pharmacology.
3beta,6beta-Dihydroxychol-4-en-24-oic acid possesses a characteristic molecular architecture centered on a modified steroid nucleus. Its molecular formula is C₂₄H₃₈O₄, indicating a tetracyclic structure with 24 carbon atoms and two hydroxyl groups positioned at C3 and C6. The defining structural feature is the Δ⁴ double bond between carbon atoms 4 and 5, which creates a distinct planar region in ring A. This unsaturation differentiates it from saturated bile acids like cholanic acid derivatives [1]. Both hydroxyl groups exhibit beta-orientation, projecting above the plane of the steroid ring system, which is critical for their spatial interactions and potential biological activity [6] [8].
The side chain configuration terminates in a carboxylic acid at C24, maintaining the characteristic C5 isopentanoic acid structure found in mammalian bile acids. This side chain adopts a flexible conformation, allowing rotational freedom around the C20-C22 and C22-C23 bonds, while the carboxyl group enables hydrogen bonding or ionization under physiological conditions. The ring junction geometry follows a trans A/B fusion at C5-C10, though the presence of the Δ⁴ bond imparts significant conformational distortion to ring A compared to fully saturated analogs. Rings B, C, and D predominantly adopt chair conformations with minimal puckering distortion [8].
Table 1: Key Structural Parameters of 3beta,6beta-Dihydroxychol-4-en-24-oic Acid
Structural Feature | Parameter | Significance |
---|---|---|
Molecular Formula | C₂₄H₃₈O₄ | Defines atomic composition and molecular weight (390.56 g/mol) |
Ring A Unsaturation | Δ⁴ double bond | Creates planar region, alters electronic distribution, increases reactivity |
Hydroxyl Group Positions | 3β-OH, 6β-OH | Beta orientation facilitates specific molecular recognition events |
Ring Fusion | A/B trans, B/C trans, C/D trans | Standard steroid configuration providing structural rigidity |
Side Chain Terminus | -CH(CH₃)CH₂CH₂COOH | Conserved bile acid feature enabling conjugation and receptor binding |
The compound contains seven stereogenic centers at positions C3, C6, C8, C9, C10, C13, and C14. The C3 and C6 stereocenters are particularly significant due to their functionalization with hydroxyl groups in the beta configuration. This specific stereochemical array creates a distinctive molecular topography where the 3β-OH and 6β-OH groups are positioned on the same molecular face, potentially enabling multidentate hydrogen bonding interactions not possible in alpha-hydroxylated analogs [7] [8].
According to IUPAC conventions, the systematic name for this bile acid derivative is (4R)-4-[(1S,2S,5R,7S,10R,11S,14R,15R)-5,15-Dihydroxy-2,10-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-3-en-14-yl]pentanoic acid. This name precisely defines:
The numerical designations in the tetracyclic system (8.7.0.0^{2,7}.0^{11,15}) define the ring sizes and junction points: rings A (6 atoms between C10-C5), B (6 atoms between C5-C9), C (5 atoms between C8-C14), and D (5 atoms between C13-C17). The "0" terms indicate direct bonds between bridgehead atoms at the specified positions [8].
In traditional bile acid nomenclature, the compound is termed 3β,6β-dihydroxychol-4-en-24-oic acid, which retains the historical "cholanic acid" root (indicating a 24-carbon steroid with carboxylic acid) while specifying the hydroxylation pattern (3,6-diOH), their stereochemistry (β,β), and the position of unsaturation (Δ⁴). The "chol" prefix denotes the unsaturation at C4-C5, differentiating it from "cholan" (fully saturated) or "cholen" (monounsaturated) parents. This naming convention aligns with established systems for bile acid derivatives described by Hofmann and Hagey [5] [8].
3beta,6beta-Dihydroxychol-4-en-24-oic acid exhibits distinctive structural features when compared to other hydroxylated bile acid derivatives. Its Δ⁴ unsaturation in ring A differentiates it fundamentally from the saturated 5β-cholan structure found in primary bile acids like cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) [1]. This double bond creates significant electronic and conformational differences, particularly flattening ring A and altering the spatial orientation of the 3β-OH group relative to saturated analogs.
The 6β-hydroxylation pattern represents an unusual feature not commonly observed in major human bile acids. This contrasts with 3beta,7alpha-dihydroxychol-5-en-24-oic acid (found in HMDB0246261), which maintains the typical 7α-OH orientation but differs in both hydroxyl group position and unsaturation location [6]. The 6β-OH group occupies an axial orientation in the chair conformation of ring B, creating a distinct hydrogen bonding donor/acceptor profile compared to equatorial 7α-OH groups prevalent in natural bile acids [7] [8].
Table 2: Structural Comparison with Related Bile Acid Derivatives
Compound | Molecular Formula | Hydroxylation Pattern | Unsaturation | Key Structural Differences | Potential Biological Implications |
---|---|---|---|---|---|
3β,6β-Dihydroxychol-4-en-24-oic acid | C₂₄H₃₈O₄ | 3β,6β-diOH | Δ⁴ | Axial 6β-OH; planar ring A; 3β-OH configuration | Unique receptor affinity; altered metabolism |
3β,7α-Dihydroxy-5β-cholan-24-oic acid [1] | C₂₄H₄₀O₄ | 3β,7α-diOH | None | Equatorial 7α-OH; saturated ring system; 5β-H configuration | Standard bile acid transport; efficient conjugation |
3β,7α-Dihydroxychol-5-en-24-oic acid [6] | C₂₄H₃₈O₄ | 3β,7α-diOH | Δ⁵ | Equatorial 7α-OH; ring B unsaturation; different double bond position | Altered solubility; membrane interactions |
Allo-lithocholic acid (3α-hydroxy-5α-cholan-24-oic acid) [3] | C₂₄H₄₀O₃ | 3α-monoOH | None | 5α-configuration (A/B trans fusion); single hydroxyl at C3 | Attenuated liver fibrosis; GPBAR1 agonist activity |
3β,12α-Dihydroxychol-5-en-24-oic acid [2] | C₂₄H₃₈O₄ | 3β,12α-diOH | Δ⁵ | Distal 12α-OH; ring A/B unsaturation instead of ring A | Modified receptor specificity; altered bacterial metabolism |
Compared to allo-lithocholic acid (3α-hydroxy-5α-cholan-24-oic acid), which demonstrates hepatoprotective effects through GPBAR1 agonism [3], the 3β,6β-dihydroxy-Δ⁴ structure likely exhibits distinct receptor binding profiles. The 3β-OH configuration in our target compound differs fundamentally from the 3α-OH orientation in allo-lithocholate, potentially altering affinity for nuclear receptors like FXR or membrane receptors like TGR5. The additional 6β-OH and Δ⁴ unsaturation may create steric hindrance preventing binding to receptors that accommodate allo-bile acids.
The electronic distribution differs significantly from 3beta,12alpha-dihydroxychol-5-en-24-oic acid [2], where the unsaturation occurs at C5-C6 (Δ⁵) and hydroxylation at C12. The Δ⁴ unsaturation in our compound creates a conjugated system between the double bond and the 3-keto group (when oxidized), potentially enhancing its reactivity compared to isolated double bonds in Δ⁵ isomers. This conjugated enone system could participate in Michael addition reactions or exhibit unique spectroscopic properties not observed in non-conjugated bile acids [6] [8].
The compound's amphipathic character differs from typical trihydroxy bile salts due to its unique hydroxyl positioning. While cholic acid derivatives (3α,7α,12α-triOH) form classical micelles through facial amphipathicity, the 3β,6β-diOH-Δ⁴ structure likely exhibits altered aggregation behavior due to the axial 6β-OH disrupting the continuous hydrophobic face. This may result in higher critical micellar concentrations or formation of non-standard aggregates compared to physiological bile acids [8].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7